4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

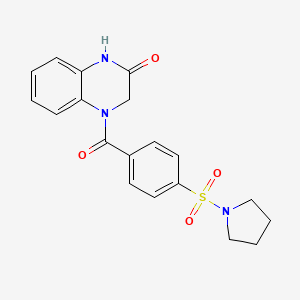

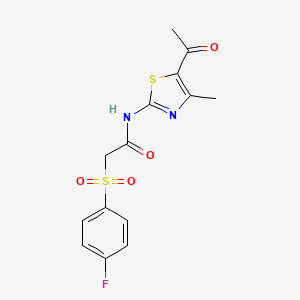

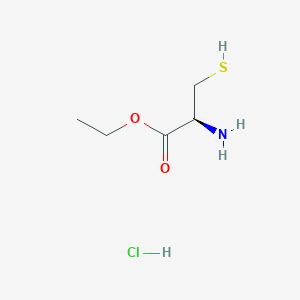

“4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” is a raw material used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . It’s a part of the molecular structure of pomalidomide, which is often used as the ligand for E3 ligase in PROTAC production .

Synthesis Analysis

The synthesis of “this compound” involves several step reactions of substitution, click reaction, and addition reaction . A solution of this compound (2.8 g, 0.01 mol) was added with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine (2.2 g, 0.01 mol) and DIPEA (2.5 g, 0.02 mol) in N2 atmosphere. The reaction mixture was refluxed for 5 hours .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H NMR, 13C NMR, and MS . The molecular formula is C13H10N2O4 .Chemical Reactions Analysis

The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.24 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Several studies have been conducted on the synthesis and structural characterization of derivatives related to 4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione. These studies offer insights into efficient synthesis methods and the molecular structures of these compounds. For example, a novel method for the synthesis of N-phenylphthalimide compounds, including this compound derivatives, demonstrated the potential for higher protox inhibiting herbicidal activity (Hai, 2007). Additionally, the crystal structure of flumioxazin, a related compound, has been detailed, providing a basis for understanding the molecular interactions within this class of compounds (Park et al., 2015).

Biological Activity and Potential Applications

The biological activity and potential applications of this compound derivatives have been explored, with a focus on their herbicidal properties and potential medical applications. Research on the synthesis and herbicidal activity of these derivatives highlights their effectiveness as protox-inhibiting herbicides, suggesting their use in agricultural applications (Huang et al., 2005). Moreover, studies on the synthesis of pomalidomide linked with diphenylcarbamide derivatives indicate potential medical applications, particularly in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities, hinting at therapeutic benefits in certain medical conditions (Sun et al., 2022).

Wirkmechanismus

The compound is part of the molecular structure of pomalidomide, which is often used as the ligand for E3 ligase in PROTAC production . PROTAC small molecule recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Eigenschaften

IUPAC Name |

4-fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVHJKBFAAWAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)

![Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate](/img/structure/B2805342.png)

![(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B2805349.png)

![N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2805351.png)